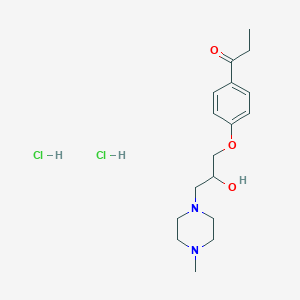

![molecular formula C17H24N2O2 B2874813 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide CAS No. 1403835-45-9](/img/structure/B2874813.png)

4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

: 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide is a compound of interest within medicinal chemistry due to its potential pharmacological activities. Its structure features a benzamide core linked to a cyclic amine moiety, providing unique chemical properties and biological activities.

Wirkmechanismus

Target of Action

CHEMBL4575319, also known as “4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide”, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating the physiological responses to histamine, a biogenic amine that contributes to various biological processes such as inflammation, gastric acid secretion, and neurotransmission .

Mode of Action

The compound interacts with the Histamine H1 receptor by displacing the radioligand [3H]-mepyramine from its binding site . This interaction results in changes in the receptor’s activity, which can lead to alterations in the downstream signaling pathways .

Biochemical Pathways

Histamine H1 receptor activation typically leads to the activation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which further trigger calcium release and protein kinase C activation, respectively .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, half-life, and overall pharmacological effect .

Result of Action

The molecular and cellular effects of CHEMBL4575319’s action are largely dependent on its interaction with the Histamine H1 receptor. By modulating this receptor’s activity, the compound can influence various physiological processes mediated by histamine, potentially leading to changes in inflammatory responses, neurotransmission, and other histamine-regulated functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL4575319. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Vorbereitungsmethoden

: Synthetic routes : The synthesis typically involves the condensation of an appropriate benzamide derivative with a cis-hexahydrocyclopenta[c]pyrrole moiety. The condensation reactions can be facilitated using catalysts or activators to achieve the desired product. Conditions such as temperature, solvent choice, and reaction time can affect yields and purity.

Industrial production methods

: Industrial synthesis involves scaling up laboratory methods using batch or continuous flow reactors. Optimizing conditions to maintain high yields, purity, and cost-effectiveness are critical in industrial settings.

Analyse Chemischer Reaktionen

: 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide undergoes various chemical reactions:

Oxidation

: The compound can be oxidized using agents such as hydrogen peroxide, forming oxidized derivatives that may exhibit different biological activities.

Reduction

: Reduction reactions, typically using hydrogen gas in the presence of a catalyst, can modify the compound's functional groups.

Substitution

: The benzamide core allows for substitutions using electrophilic or nucleophilic reagents, leading to a variety of derivatives with potentially unique properties.

Wissenschaftliche Forschungsanwendungen

: This compound has applications in several fields:

Chemistry

: Used as a building block in the synthesis of complex molecules.

Biology

: Studied for its interaction with cellular components and potential to modulate biological pathways.

Medicine

: Investigated for its pharmacological potential, including anti-inflammatory, anticancer, and antiviral activities.

Industry

: Potential use in material science and as a precursor for developing functional materials.

Vergleich Mit ähnlichen Verbindungen

: Compared to other benzamide derivatives and cyclic amine-containing compounds, 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide stands out due to its unique combination of structural features. Similar compounds include:

N-benzylbenzamide: Lacks the cyclic amine moiety.

Hexahydrocyclopenta[c]pyrrole derivatives: Do not contain the benzamide core.

Cyclopentane derivatives: Typically less complex in structure.

Feel free to let me know if there's anything more specific you'd like to delve into!

Eigenschaften

IUPAC Name |

4-[3-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]propoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)/t14-,15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNMYWNBLVJWKG-GASCZTMLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@@H]2C1)CCCOC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide?

A1: this compound acts as an N-methyl-D-aspartate (NMDA) glutamate receptor antagonist. [] It is also studied in combination with acetylcholinesterase inhibitors. [, ] This dual-action approach suggests a potential for addressing cognitive deficits associated with various neurological conditions.

Q2: Have there been challenges in developing a stable formulation of this compound?

A3: Yes, research indicates that ensuring the long-term stability of this compound hydrochloride has been a focus. [] Scientists have developed a specific synthesis process to obtain a stable crystalline form, which is crucial for pharmaceutical development and storage.

Q3: What are the key steps involved in the industrial synthesis of this compound?

A4: The industrial synthesis involves several steps: reacting a specific precursor with ammonia at high temperatures, followed by reduction and coupling reactions. [] The process aims to produce the desired compound in its free base form, which is then reacted with hydrochloric acid to obtain the final hydrochloride salt.

Q4: What is the significance of obtaining a specific crystalline form of this compound hydrochloride?

A5: Specific crystalline forms of drug substances possess unique physicochemical properties, impacting their stability, solubility, and bioavailability. [] Therefore, identifying and synthesizing a stable crystalline form of this compound hydrochloride is crucial for developing an effective and marketable pharmaceutical product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)

![2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2874734.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2874738.png)

![4-butoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)

![3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide](/img/structure/B2874743.png)

![3-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2874744.png)

![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)

![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)

![methyl 3-[(4-chlorophenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2874751.png)

![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2874753.png)